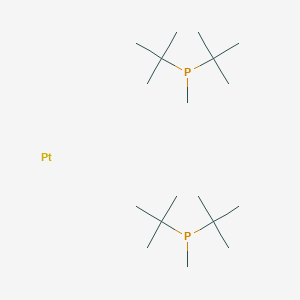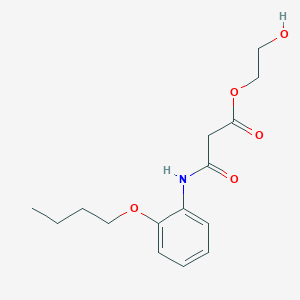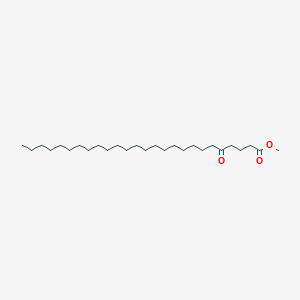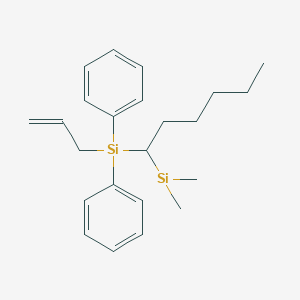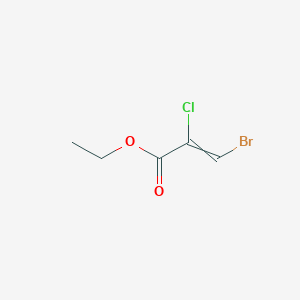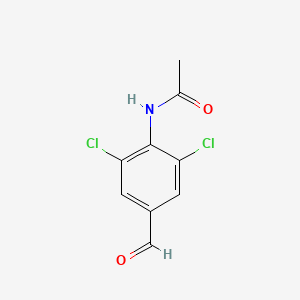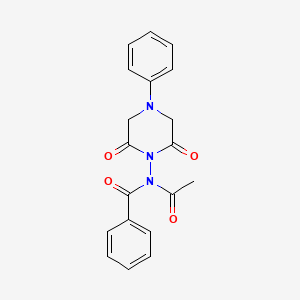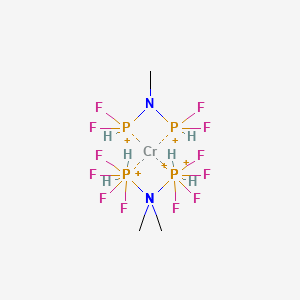
Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P')-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- is a coordination compound with the formula C₃H₉CrF₁₂N₃P₆ and a molecular weight of 552.9432 g/mol . This compound is notable for its unique structure, which includes chromium as the central metal atom coordinated with three methylimidodiphosphorous tetrafluoride ligands.
Vorbereitungsmethoden
The synthesis of Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- involves the coordination of chromium with methylimidodiphosphorous tetrafluoride ligands. The specific synthetic routes and reaction conditions for this compound are not widely documented. general methods for synthesizing similar coordination compounds typically involve the reaction of chromium salts with the desired ligands under controlled conditions. Industrial production methods would likely involve scaling up these laboratory procedures, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- can undergo various chemical reactions, including:
Oxidation and Reduction: Chromium compounds are known for their ability to participate in redox reactions.
Substitution Reactions: Ligand exchange reactions are common in coordination chemistry.
Hydrolysis: Chromium tetrafluoride, a related compound, is known to hydrolyze readily in moist air, forming Cr³⁺ and CrO₄²⁻ ions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a coordination compound, it can be used in studies related to ligand exchange, redox reactions, and coordination chemistry.
Biology and Medicine: Chromium compounds have been studied for their biological effects, including their role in glucose metabolism and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- involves its interaction with molecular targets through coordination chemistry. The chromium center can participate in redox reactions, ligand exchange, and other chemical processes. The specific pathways and molecular targets would depend on the context of its application, such as its role in catalysis or biological systems .
Vergleich Mit ähnlichen Verbindungen
Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- can be compared with other chromium coordination compounds, such as:
Chromium(IV) fluoride (CrF₄): This compound has a different coordination environment and chemical properties, including its rapid hydrolysis in the presence of moisture.
Tris(2,4-pentanedionato)chromium(III): This compound is another example of a chromium coordination complex, synthesized using acetylacetonate ligands.
Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- is unique due to its specific ligands and coordination environment, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
63404-40-0 |
|---|---|
Molekularformel |
C3H15CrF12N3P6+6 |
Molekulargewicht |
558.99 g/mol |
IUPAC-Name |
chromium;[difluorophosphaniumyl(methyl)amino]-difluorophosphanium |
InChI |
InChI=1S/3CH3F4NP2.Cr/c3*1-6(7(2)3)8(4)5;/h3*1H3;/p+6 |
InChI-Schlüssel |
LISHJRJIKFWRRM-UHFFFAOYSA-T |
Kanonische SMILES |
CN([PH+](F)F)[PH+](F)F.CN([PH+](F)F)[PH+](F)F.CN([PH+](F)F)[PH+](F)F.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


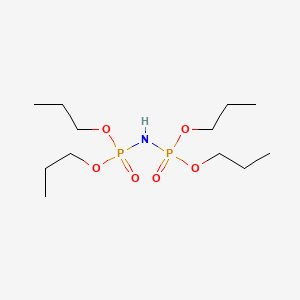
![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)
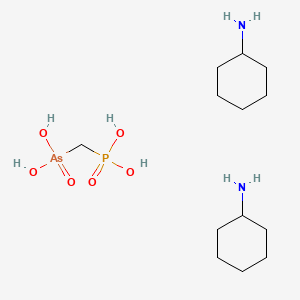

![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
